![molecular formula C21H13NO2 B14699935 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione CAS No. 21355-36-2](/img/structure/B14699935.png)
12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione: is a complex organic compound belonging to the class of naphthocarbazoles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of strong acids or bases to facilitate the cyclization process. The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
化学反応の分析
Types of Reactions: 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives .
科学的研究の応用
Chemistry: In chemistry, 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biology: In biological research, this compound is explored for its potential as a fluorescent probe due to its unique photophysical properties .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic photovoltaics and optoelectronic devices .
作用機序
The mechanism of action of 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with cellular proteins or DNA, leading to the inhibition of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
類似化合物との比較
- 5H-Naphtho[2,3-c]carbazole
- 5-Methyl-5H-naphtho[2,3-c]carbazole
- 5H-Naphtho[2,3-b]carbazole
Comparison: Compared to these similar compounds, 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione exhibits unique structural features that contribute to its distinct electronic and photophysical properties. These differences make it particularly suitable for specific applications in organic electronics and medicinal chemistry .
特性
CAS番号 |
21355-36-2 |
|---|---|
分子式 |
C21H13NO2 |
分子量 |
311.3 g/mol |
IUPAC名 |
12-methylnaphtho[3,2-a]carbazole-5,13-dione |
InChI |
InChI=1S/C21H13NO2/c1-22-17-9-5-4-6-12(17)13-10-11-16-18(19(13)22)21(24)15-8-3-2-7-14(15)20(16)23/h2-11H,1H3 |
InChIキー |
JJQIATBTHVGNGQ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=C1C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


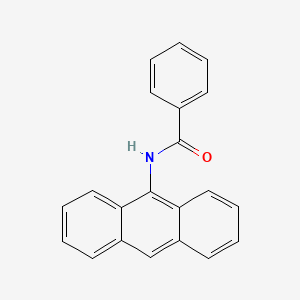
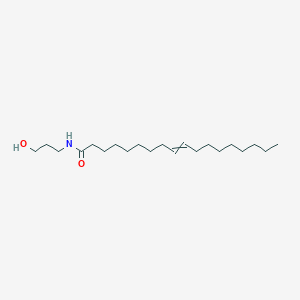
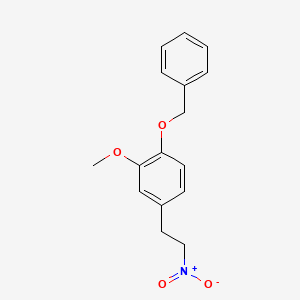
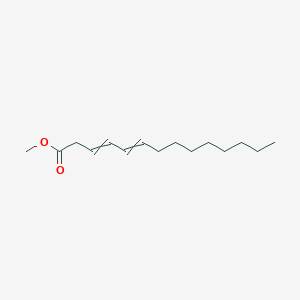
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
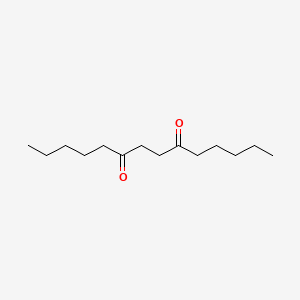
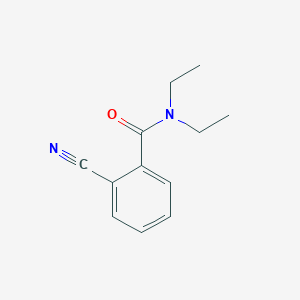
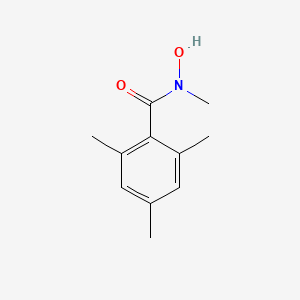
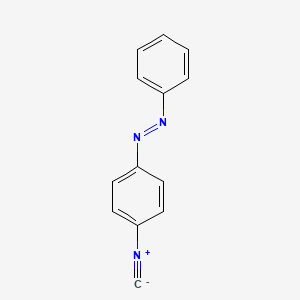
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
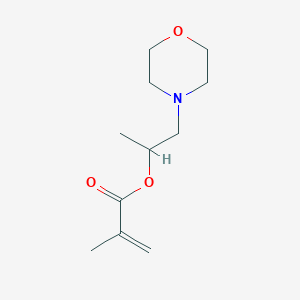
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
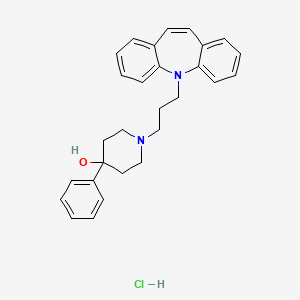
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
